Amyloid beta-peptide(25-35)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

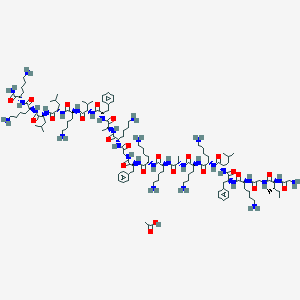

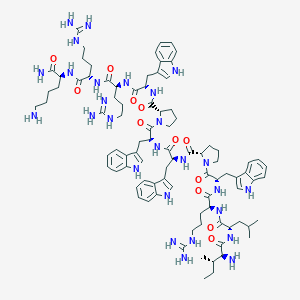

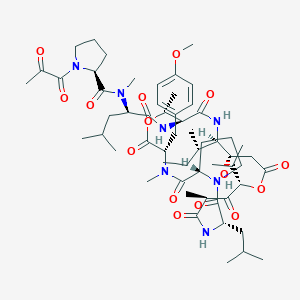

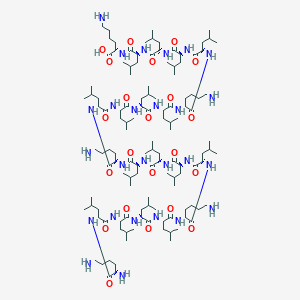

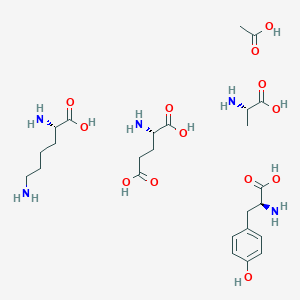

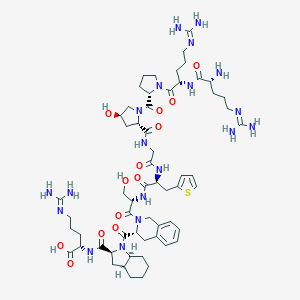

Amyloid beta peptide (Aβ) is produced through the proteolytic processing of a transmembrane protein, amyloid precursor protein (APP), by β- and γ-secretases . Aβ(25-35) represents the region that aggregates during plaque formation and is a functional domain implicated in both neurotrophic and neurotoxic effects .

Synthesis Analysis

The synthesis of Aβ(25-35) involves the proteolytic cleavage of a larger glycoprotein named amyloid precursor protein (APP). APP is a type 1 membrane glycoprotein that plays an important role in a range of biological activities, including neuronal development, signaling, intracellular transport, and other aspects of neuronal homeostasis .

Molecular Structure Analysis

The conformational transitions of Aβ(25-35) in different microenvironments have been studied using spectroscopic techniques such as CD and Fourier transform infrared spectroscopy . It was observed that a stored peptide concentrates on dissolution in methanol adopts a minor α-helical conformation along with unordered structures .

Chemical Reactions Analysis

The mechanism of structural transition involved in the monomeric Aβ to toxic assemblage is yet to be understood at the molecular level . Early results indicate that oriented molecular crowding has a profound effect on their assemblage formation .

Physical And Chemical Properties Analysis

Amyloid β (Aβ) peptides are one of the classes of amphiphilic molecules that on dissolution in aqueous solvents undergo interesting conformational transitions . These conformational changes are known to be associated with their neuronal toxicity .

Aplicaciones Científicas De Investigación

-

Application in Alzheimer’s Disease Research

- Field : Neurology

- Summary : Amyloid-beta peptide (25–35), also known as Aβ(25-35), is a fragment of the full-length amyloid peptides that is able to mimic the biological behavior of the full-length peptides, forming large β-sheet aggregates and reproducing the toxicity of the peptide . It’s used in research to better understand Alzheimer’s disease, a neurodegenerative disease characterized by the formation of amyloid plaques .

- Methods : The conformational changes adopted by Aβ(25-35) in SDS were evaluated combining CD and NMR spectroscopies at different times .

- Results : It was found that Aβ(25-35) passes from an unordered conformation at the time of the constitution of the system to a more ordered and energetically favorable secondary structure at day 7, which is kept for 2 weeks .

-

Application in Lipid Membrane Research

- Field : Biochemistry

- Summary : Aβ(25-35) is known to interact with lipid membranes, and this interaction is believed to play a major role in triggering the onset of Alzheimer’s disease . The peptide’s effect on the structural characteristics of zwitterionic phosphatidylcholine (PC) membranes was studied .

- Methods : Small angle neutron scattering (SANS) was used to observe the spontaneous reformation of extruded unilamellar vesicles (EULVs) to discoidal bicelle-like structures (BLSs) and small unilamellar vesicles (SULVs) in the presence of the peptide .

- Results : The changes in the membrane’s overall shape with parallel changes in its thickness were interpreted as the Aβ(25-35) triggered membrane damage and a consequent reorganization of its structure .

-

Application in Inducing Neurotoxicity

- Field : Neurobiology

- Summary : Amyloid β-Protein Fragment 25-35 has been used to induce neurotoxicity in cortical cultures . This application is important for studying the neurotoxic effects of this peptide, which is believed to play a role in the development of Alzheimer’s disease .

- Methods : The peptide is introduced into cortical cultures to observe its neurotoxic effects .

- Results : The specific outcomes of these studies can vary, but generally, they contribute to our understanding of the neurotoxic properties of the peptide .

-

Application in Alzheimer’s Disease Models

- Field : Neurology

- Summary : Amyloid β-Protein Fragment 25-35 has been used to induce Alzheimer’s disease in rat models . This allows researchers to study the progression and potential treatments for this disease .

- Methods : The peptide is administered to rats to induce the onset of Alzheimer’s disease-like symptoms .

- Results : These studies provide valuable insights into the progression of Alzheimer’s disease and the potential effectiveness of various treatments .

-

Application in Apoptosis Studies

- Field : Cell Biology

- Summary : Amyloid β-Protein Fragment 25-35 has been used to induce apoptosis in mesenchymal stem cells (MSCs) . This helps researchers understand the role of this peptide in cell death .

- Methods : The peptide is introduced to MSCs to induce apoptosis .

- Results : The results of these studies contribute to our understanding of how the peptide influences cell death .

- Application in Temperature-Driven Membrane Reorganization

- Field : Biophysics

- Summary : Amyloid-beta peptide (25–35) has been found to trigger a reorganization of lipid membranes driven by temperature changes . This is significant as it provides insights into the damaging influence of the peptide on cell membranes, which is considered a key factor in Alzheimer’s disease .

- Methods : The effect of temperature on the interactions between the peptide and zwitterionic phosphatidylcholine (PC) membranes was studied using small angle neutron scattering (SANS) .

- Results : The study observed a spontaneous reformation of extruded unilamellar vesicles (EULVs) to discoidal bicelle-like structures (BLSs) and small unilamellar vesicles (SULVs) in the presence of the peptide . These changes in the membrane’s self-organization happen during the thermodynamic phase transitions of lipids .

Safety And Hazards

Direcciones Futuras

There are ongoing efforts to develop therapeutic strategies for treating Alzheimer’s disease. These prospects include agents acting on Aβ, its receptors and tau protein, such as small molecules, vaccines and antibodies against Aβ; inhibitors or modulators of β- and γ-secretase; Aβ-degrading proteases; tau protein inhibitors and vaccines; amyloid dyes and microRNAs .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H81N13O14S/c1-9-24(5)36(43(69)50-21-35(63)52-29(17-23(3)4)40(66)55-28(45(71)72)14-16-73-8)58-44(70)37(25(6)10-2)57-38(64)26(7)51-34(62)20-49-39(65)27(13-11-12-15-46)54-41(67)30(18-32(48)60)56-42(68)31(22-59)53-33(61)19-47/h23-31,36-37,59H,9-22,46-47H2,1-8H3,(H2,48,60)(H,49,65)(H,50,69)(H,51,62)(H,52,63)(H,53,61)(H,54,67)(H,55,66)(H,56,68)(H,57,64)(H,58,70)(H,71,72)/t24-,25-,26-,27-,28-,29-,30-,31-,36-,37-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHBNMPFWRHGDF-SLVFWPMISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

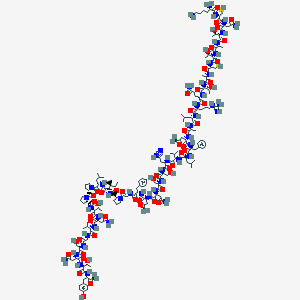

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

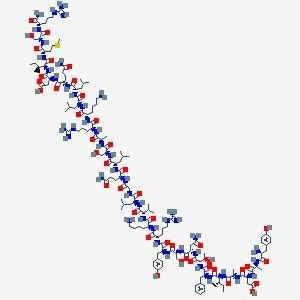

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

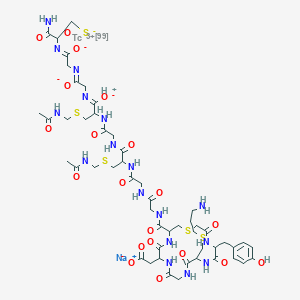

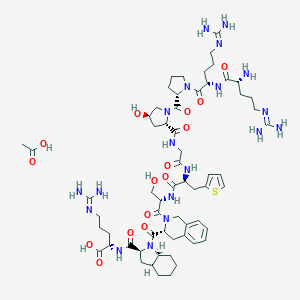

Molecular Formula |

C45H81N13O14S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1060.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amyloid beta-peptide(25-35) | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.